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Compound of Interest

Compound Name:
2-(3-Methyl-2-

nitrophenyl)acetonitrile

Cat. No.: B1282566 Get Quote

For researchers, scientists, and professionals in drug development, the efficient synthesis of

the indole scaffold is a critical task due to its prevalence in pharmacologically active

compounds. Among the numerous methods available, the Reissert and Leimgruber-Batcho

syntheses are two classic and widely utilized approaches that both commence from ortho-

nitrotoluenes. This guide provides an objective comparison of these two methods, supported by

experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the

most suitable method for a given research objective.

At a Glance: Key Differences
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Feature Reissert Indole Synthesis
Leimgruber-Batcho Indole
Synthesis

Key Reagents
Diethyl oxalate, strong base

(e.g., KOEt)

N,N-Dimethylformamide

dimethyl acetal (DMF-DMA),

Pyrrolidine

Intermediate Ethyl o-nitrophenylpyruvate
N,N-disubstituted-2-nitro-β-

aminostyrene (enamine)

Reaction Conditions
Often requires strongly basic

conditions for condensation.

Generally milder conditions for

enamine formation.

Product

Initially forms an indole-2-

carboxylic acid or its ester,

which can be decarboxylated.

Directly yields the indole (or N-

substituted indole).

Versatility

The resulting carboxylic acid at

the 2-position offers a handle

for further functionalization.

Directly produces 2,3-

unsubstituted indoles.

Reported Yields Moderate to good. Often high to excellent.[1]

Reaction Mechanisms
A fundamental understanding of the reaction pathways is crucial for optimizing conditions and

troubleshooting. Both syntheses begin with the deprotonation of the acidic methyl group of an

o-nitrotoluene, facilitated by a base. However, the subsequent steps diverge significantly.

Reissert Indole Synthesis
The Reissert synthesis involves a base-catalyzed condensation of an o-nitrotoluene with

diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a

reductive cyclization of the pyruvate derivative to yield an indole-2-carboxylic acid, which can

then be decarboxylated.[2][3]
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Step 1: Condensation

Step 2: Reductive Cyclization

Step 3: Decarboxylation (Optional)
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Caption: Reaction pathway of the Reissert indole synthesis.

Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA)

and a secondary amine, typically pyrrolidine, to form a β-amino-o-nitrostyrene (enamine)

intermediate. This enamine then undergoes reductive cyclization to afford the final indole

product directly.[1]
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Step 1: Enamine Formation

Step 2: Reductive Cyclization
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Caption: Reaction pathway of the Leimgruber-Batcho indole synthesis.

Quantitative Data Comparison
The following tables summarize representative experimental data for both syntheses,

highlighting differences in yields and reaction conditions.

Table 1: Reissert Indole Synthesis - Examples of Yields
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Starting o-
Nitrotoluen
e

Product
Condensati
on
Conditions

Reductive
Cyclization
Conditions

Overall
Yield (%)

Reference

2-

Nitrotoluene

Indole-2-

carboxylic

acid

KOEt,

EtOH/Ether

FeSO₄,

NH₄OH
Not specified

--INVALID-

LINK--

2-

Nitrotoluene

Ethyl indole-

2-carboxylate

KOEt,

EtOH/Toluen

e

Zn, AcOH 56-63
--INVALID-

LINK--

4-Chloro-2-

nitrotoluene

5-

Chloroindole-

2-carboxylic

acid

NaOEt, EtOH Fe, AcOH ~60

J. Med.

Chem. 1981,

24, 2, 238-

241

Table 2: Leimgruber-Batcho Indole Synthesis - Examples of Yields
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Starting o-
Nitrotoluen
e

Product
Enamine
Formation
Conditions

Reductive
Cyclization
Conditions

Overall
Yield (%)

Reference

2-

Nitrotoluene
Indole

DMF-DMA,

Pyrrolidine,

DMF, reflux

Raney Ni, H₂ 70-79
--INVALID-

LINK--

4-Benzyloxy-

2-nitrotoluene

5-

Benzyloxyind

ole

DMF-DMA,

Pyrrolidine,

DMF, reflux

Raney Ni,

Hydrazine
81-86

--INVALID-

LINK--

4-Chloro-2-

nitrotoluene

5-

Chloroindole

DMF-DMA,

DMF, 110°C
Pd/C, H₂ 85

J. Med.

Chem. 1984,

27, 6, 758-

762

2-Methyl-3-

nitrobenzonitr

ile

4-

Cyanoindole

DMF-DMA,

Pyrrolidine,

DMF, reflux

Raney Ni, H₂ 75

J. Org.

Chem. 1977,

42, 21, 3591-

3596

Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The

following protocols are adapted from established literature.

Reissert Synthesis: Ethyl Indole-2-carboxylate
Step 1: Condensation to form Ethyl 2-nitrophenylpyruvate

A solution of potassium ethoxide is prepared by dissolving potassium (8.6 g, 0.22 g-atom) in

absolute ethanol (125 ml).

A mixture of 2-nitrotoluene (27.4 g, 0.2 mole) and diethyl oxalate (32.1 g, 0.22 mole) is

added to the stirred ethoxide solution.

The mixture is heated at reflux for 1 hour, during which a voluminous yellow precipitate of the

potassium salt of ethyl 2-nitrophenylpyruvate forms.
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The mixture is cooled, and the precipitate is collected by filtration, washed with ethanol and

then ether, and dried. The yield of the potassium salt is 42-45 g (75-81%).

Step 2: Reductive Cyclization

The potassium salt (27.9 g, 0.1 mole) is dissolved in water (200 ml).

The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid.

The liberated ethyl 2-nitrophenylpyruvate is extracted with ether.

The ether extract is washed with water, dried over magnesium sulfate, and concentrated to

give the crude pyruvate as an oil.

The crude pyruvate is dissolved in glacial acetic acid (150 ml), and zinc dust (30 g, 0.46 g-

atom) is added in portions with stirring at a rate that maintains the temperature at 80-90°C.

After the addition is complete, the mixture is stirred at 90°C for 1 hour.

The hot solution is decanted from the excess zinc and poured into ice water (1 L).

The precipitated crude ethyl indole-2-carboxylate is collected, washed with water, and

recrystallized from ethanol to give 10.6-11.9 g (56-63%) of pure product.

(Protocol adapted from Organic Syntheses, Coll. Vol. 5, p.567 (1973))

Leimgruber-Batcho Synthesis: 4-Benzyloxyindole
Step 1: Enamine Formation

To a solution of 4-benzyloxy-2-nitrotoluene (24.3 g, 0.1 mole) in dimethylformamide (DMF, 60

ml) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 13.1 g, 0.11 mole) and

pyrrolidine (7.8 g, 0.11 mole).

The solution is heated at reflux for 2 hours.

The volatile components are removed under reduced pressure to give the crude enamine as

a red oil.
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Step 2: Reductive Cyclization

The crude enamine is dissolved in a mixture of tetrahydrofuran (THF, 150 ml) and methanol

(150 ml).

Raney nickel (approximately 3 g of a 50% aqueous slurry) is added to the solution.

Hydrazine hydrate (85%, 15 ml, approximately 0.25 mole) is added cautiously in portions to

the stirred mixture. The reaction is exothermic and evolves nitrogen gas.

After the initial vigorous reaction subsides, the mixture is heated at reflux for 1 hour.

The mixture is cooled, and the catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure, and the residue is partitioned between

ether and water.

The ether layer is washed with water and brine, dried over magnesium sulfate, and

concentrated to give the crude product.

Purification by chromatography or recrystallization affords 4-benzyloxyindole in 81-86% yield.

(Protocol adapted from Organic Syntheses, 63, 214 (1985))

Substrate Scope and Limitations
Reissert Synthesis:

Advantages: The method is tolerant of a variety of substituents on the aromatic ring. The

resulting indole-2-carboxylic acid functionality is a useful handle for further synthetic

transformations.

Limitations: The use of a strong base in the initial condensation step may not be compatible

with base-sensitive functional groups. The final decarboxylation step, if required, often

necessitates high temperatures which can be a limitation for sensitive substrates.

Leimgruber-Batcho Synthesis:
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Advantages: This method generally proceeds under milder conditions and often gives higher

yields compared to the Reissert synthesis.[1] It is particularly well-suited for the synthesis of

2,3-unsubstituted indoles. The reaction is also amenable to one-pot procedures, which can

improve efficiency.

Limitations: The primary limitation is the availability of the starting substituted o-nitrotoluenes.

While many are commercially available, the synthesis of more complex starting materials

can be a drawback. The reaction is primarily used for indoles unsubstituted at the 2- and 3-

positions.

Conclusion
Both the Reissert and Leimgruber-Batcho indole syntheses are powerful and reliable methods

for the preparation of indoles from o-nitrotoluenes. The choice between the two often depends

on the desired substitution pattern of the final indole and the tolerance of the substrate to the

reaction conditions.

The Leimgruber-Batcho synthesis is often the method of choice for preparing 2,3-unsubstituted

indoles due to its generally milder conditions and higher yields. Its amenability to one-pot

procedures further enhances its appeal for efficiency-focused research and development.

The Reissert synthesis, while sometimes requiring more forcing conditions, offers the distinct

advantage of producing indole-2-carboxylic acids. This functionality provides a valuable

synthetic handle for further elaboration, making it a strategic choice when subsequent

modification at the 2-position is desired.

Ultimately, a thorough consideration of the target molecule's structure and the available starting

materials will guide the synthetic chemist to the most appropriate and effective method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://en.wikipedia.org/wiki/Leimgruber%E2%80%93Batcho_indole_synthesis
https://www.benchchem.com/product/b1282566?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

2. Organic Syntheses Procedure [orgsyn.org]

3. Reissert_indole_synthesis [chemeurope.com]
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methods-for-indole-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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